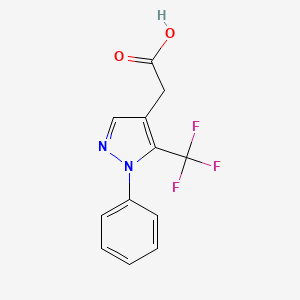

(1-Phenyl-5-trifluoromethyl-1H-pyrazol-4-YL)-acetic acid

Description

Properties

IUPAC Name |

2-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c13-12(14,15)11-8(6-10(18)19)7-16-17(11)9-4-2-1-3-5-9/h1-5,7H,6H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRBVMBTWHDJDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)CC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901201305 | |

| Record name | 1H-Pyrazole-4-acetic acid, 1-phenyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901201305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1283720-62-6 | |

| Record name | 1H-Pyrazole-4-acetic acid, 1-phenyl-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1283720-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-acetic acid, 1-phenyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901201305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is pivotal for introducing the aldehyde group at position 4 of the pyrazole ring. In one approach, 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 95°C for 4.5 hours, yielding 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (83% yield). This aldehyde serves as a precursor for further functionalization into the acetic acid moiety.

Reaction Conditions :

-

Reagents: POCl₃ (140 mmol), DMF (35 mmol)

-

Temperature: 95°C

-

Time: 4.5 hours

Palladium catalysts enable the introduction of aryl or alkynyl groups at position 5 of the pyrazole ring, which is critical for diversifying substituents.

Sonogashira Coupling

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes Sonogashira coupling with phenylacetylene using Pd(PPh₃)₂Cl₂ (0.06 mmol) and tert-butylamine (10 mmol) under microwave irradiation (150°C, 2 hours). This method achieves 89% yield for alkynylated intermediates, which are subsequently oxidized to acetic acid derivatives.

Key Data :

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. For example, cyclization of 5-alkynylpyrazoles in DMF with tert-butylamine at 150°C for 2 hours under microwave conditions affords pyrazolo[4,3-c]pyridines in 71–89% yields. These conditions are adaptable for large-scale synthesis.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

-

Regioselectivity : The trifluoromethyl group directs electrophilic substitution to position 5, ensuring consistent regioselectivity.

-

Purification : Column chromatography (SiO₂, EtOAc/light petroleum) effectively separates intermediates.

-

Scale-Up : Microwave reactors (e.g., Anton Paar Synthos 3000) enable gram-scale synthesis with minimal byproducts .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including (1-Phenyl-5-trifluoromethyl-1H-pyrazol-4-YL)-acetic acid, exhibit promising anticancer properties. Studies have demonstrated that such compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted the compound's effectiveness against breast cancer cell lines, showing significant cytotoxic effects compared to standard treatments .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases .

Herbicidal Activity

This compound has been evaluated for its herbicidal properties. Research indicates that it can effectively inhibit the growth of certain weed species without adversely affecting crop yield. This selective herbicidal activity could make it a valuable tool in integrated pest management strategies .

Plant Growth Regulation

Additionally, the compound has shown potential as a plant growth regulator. Studies suggest that it can enhance plant growth parameters such as root length and biomass under specific conditions, indicating its utility in agricultural practices aimed at improving crop performance .

Synthesis and Characterization

The synthesis of this compound typically involves multicomponent reactions that yield high purity and yield rates. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Case Study: Anticancer Research

A notable case study involved the evaluation of this compound against various cancer cell lines. The findings indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting its potential as a lead compound for further drug development .

Case Study: Agricultural Field Trials

Field trials assessing the herbicidal efficacy of this compound on common agricultural weeds showed promising results, with a significant reduction in weed biomass observed compared to untreated controls. This highlights its potential application in sustainable agriculture practices aimed at reducing chemical inputs while maintaining crop yields .

Data Summary Table

Mechanism of Action

The mechanism of action of (1-Phenyl-5-trifluoromethyl-1H-pyrazol-4-YL)-acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Properties

Key Analogs :

2-(1-Ethyl-5-Fluoro-3-Methyl-1H-Pyrazol-4-YL)-Acetic Acid ():

- Substituents : Ethyl (position 1), fluoro (position 5), methyl (position 3), acetic acid (position 4).

- Molecular Formula : C₈H₁₁FN₂O₂.

- Key Differences : The absence of a phenyl group and trifluoromethyl substituent reduces steric bulk and electron-withdrawing effects compared to the target compound.

1-(5-Hydroxy-1-Phenyl-1H-Pyrazol-4-YL)-3-Phenylpropan-1,3-Dione ():

- Substituents : Phenyl (position 1), hydroxyl (position 5), diketone side chain.

- Molecular Formula : C₁₈H₁₄N₂O₃.

- Key Differences : The diketone moiety introduces distinct electronic properties (e.g., conjugation effects) absent in the acetic acid derivative.

Electronic Effects :

- The trifluoromethyl group in the target compound enhances electron-withdrawing effects, increasing the acidity of the acetic acid moiety (pKa ~3–4 estimated) compared to analogs with weaker electron-withdrawing groups (e.g., fluoro in ’s compound, pKa ~4–5) .

- Phenyl vs.

Physicochemical and Spectral Data

Table 1: Comparative Analysis

Computational Insights

- Topological Analysis : The electron density (ρ) at bond critical points (BCPs) between the pyrazole ring and substituents is higher for -CF₃ than -F or -CH₃, indicating stronger inductive effects .

Biological Activity

(1-Phenyl-5-trifluoromethyl-1H-pyrazol-4-YL)-acetic acid is a compound belonging to the pyrazole class, characterized by its unique trifluoromethyl group and phenyl ring. This compound has garnered attention for its potential biological activities, particularly in fields such as medicinal chemistry, pharmacology, and agrochemicals.

The molecular formula of this compound is with a CAS number of 1283720-62-6. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with biological targets.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. The lipophilic nature of the trifluoromethyl group allows for effective cell membrane penetration, leading to modulation of various biological pathways .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. In a study comparing various pyrazole derivatives, it was found that compounds with similar structures showed enhanced activity in carrageenan-induced edema models in rats . This suggests potential applications in treating inflammatory conditions.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Pyrazole derivatives have shown varying degrees of effectiveness against different microbial strains. For instance, studies have demonstrated that certain substituted pyrazoles possess potent antifungal activities, with minimum inhibitory concentrations (MIC) ranging from 11.3 to 24.8 μg/mL against various fungi .

Antioxidant Activity

Antioxidant properties have been attributed to some pyrazole derivatives. In particular, studies have shown that compounds with hydroxyl or methoxy substituents on the phenyl ring enhance antioxidant capacity, which could be beneficial for therapeutic applications in oxidative stress-related diseases .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds can be insightful:

| Compound Name | Structure | Key Activity |

|---|---|---|

| (1-Phenyl-3-trifluoromethyl-1H-pyrazol-4-YL)-acetic acid | Structure | Moderate anti-inflammatory |

| (1-Phenyl-5-methyl-1H-pyrazol-4-YL)-acetic acid | Structure | Lower antimicrobial activity |

| (1-(3-Trifluoromethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-YL)-acetic acid | Structure | Enhanced stability |

Case Studies

Several case studies highlight the biological activity of this compound:

- Anti-inflammatory Study : In a controlled experiment involving carrageenan-induced edema in rats, this compound demonstrated significant reduction in edema compared to controls, suggesting its potential as an anti-inflammatory agent .

- Antimicrobial Efficacy : A study investigating the antimicrobial properties found that this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity .

- Neuroprotective Potential : Research into neuroprotective effects revealed that certain pyrazole derivatives could mitigate neuronal damage in models of oxidative stress and neurodegenerative diseases, positioning them as candidates for further exploration in neuropharmacology .

Q & A

Q. What are the common synthetic routes for (1-Phenyl-5-trifluoromethyl-1H-pyrazol-4-YL)-acetic acid and its derivatives?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate, DMF-DMA (dimethylformamide dimethyl acetal), and phenylhydrazine to form a pyrazole ester intermediate. Subsequent hydrolysis under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid derivative. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via this route, with intermediates confirmed by IR and NMR . Optimization of reaction conditions (temperature, solvent, catalyst) is critical for yield improvement.

Q. What spectroscopic and chromatographic techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid moiety) .

- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., phenyl protons at δ 7.2–7.5 ppm, trifluoromethyl at δ -60 ppm for ¹⁹F NMR) .

- X-ray Diffraction : Single-crystal analysis confirms molecular geometry and hydrogen-bonding networks, as demonstrated for 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid .

- HPLC : Validates purity (>98%) using reverse-phase columns and UV detection .

Q. How is column chromatography applied in purifying intermediates during synthesis?

Methodological Answer: Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) separates intermediates like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Fractions are monitored by TLC, and purity is confirmed via melting point analysis and spectroscopic methods .

Advanced Research Questions

Q. How can computational methods (DFT, wavefunction analysis) complement experimental data for this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Gaussian software calculates optimized geometries, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gaps). Discrepancies between experimental and computed IR/NMR data highlight solvent effects or crystal packing influences .

- Multiwfn : Analyzes electron localization function (ELF) and electrostatic potential (ESP) to map nucleophilic/electrophilic regions. For example, ESP surfaces can predict hydrogen-bonding interactions in crystal lattices .

Q. What strategies resolve contradictions between experimental and computational spectroscopic results?

Methodological Answer:

- Solvent Corrections : Include solvent models (e.g., PCM in Gaussian) to align computed NMR shifts with experimental data.

- Crystal Environment : X-ray-derived coordinates refine DFT inputs to account for intermolecular forces, as seen in 5-methyl-1-phenyl-pyrazole derivatives .

- Dynamic Effects : MD simulations assess conformational flexibility impacting spectral outcomes .

Q. How is single-crystal X-ray diffraction optimized for trifluoromethyl-substituted pyrazoles?

Methodological Answer:

- Crystallization : Slow evaporation from DMSO/water mixtures yields suitable crystals.

- Refinement : SHELXL refines structures using high-resolution data, addressing challenges like disorder in the trifluoromethyl group. Anisotropic displacement parameters and hydrogen-bonding restraints improve model accuracy .

Q. What role does substituent position play in bioactivity, and how is this studied experimentally?

Methodological Answer:

- SAR Studies : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) and test antimicrobial activity via MIC assays. For example, 4-hetarylpyrazoles showed enhanced activity against S. aureus when electron-withdrawing groups (e.g., Cl, CF₃) are present .

- Docking Simulations : AutoDock/Vina predicts binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How are reaction mechanisms for trifluoromethyl group incorporation elucidated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.